trans-2-(2-Ethylphenyl)cyclohexanol
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Overview
Description
trans-2-(2-Ethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a 2-ethylphenyl group and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and 2-ethylphenyl magnesium bromide.
Grignard Reaction: The Grignard reagent, 2-ethylphenyl magnesium bromide, is prepared by reacting 2-ethylbromobenzene with magnesium in anhydrous ether. This reagent is then added to cyclohexanone to form the corresponding alcohol.
Hydrolysis: The reaction mixture is hydrolyzed with dilute acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(2-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexanols.
Scientific Research Applications
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Employed in the study of stereochemistry and conformational analysis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of trans-2-(2-Ethylphenyl)cyclohexanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-2-Phenylcyclohexanol
- trans-2-Methylcyclohexanol
- trans-2-(4-Ethylphenyl)cyclohexanol
Comparison:
trans-2-Phenylcyclohexanol: Similar structure but lacks the ethyl group, leading to different steric and electronic properties.
trans-2-Methylcyclohexanol: Contains a methyl group instead of an ethyl group, resulting in different reactivity and applications.
trans-2-(4-Ethylphenyl)cyclohexanol: Similar structure but with the ethyl group in a different position, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(2-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h3-4,7-8,13-15H,2,5-6,9-10H2,1H3 |
InChI Key |
ZLXFVPRFIRJLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCCC2O |
Origin of Product |
United States |
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